molecular formula C24H23NO2S B12607278 1-(Benzenesulfonyl)-4-(diphenylmethylidene)piperidine CAS No. 916976-32-4

1-(Benzenesulfonyl)-4-(diphenylmethylidene)piperidine

Cat. No.: B12607278
CAS No.: 916976-32-4
M. Wt: 389.5 g/mol
InChI Key: WTORGPWFWMKTNK-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4-(diphenylmethylidene)piperidine is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzenesulfonyl group and a diphenylmethylidene moiety attached to a piperidine ring. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 1-(Benzenesulfonyl)-4-(diphenylmethylidene)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions using reagents such as benzenesulfonyl chloride.

    Attachment of the Diphenylmethylidene Group: The diphenylmethylidene moiety is attached through condensation reactions involving benzaldehyde derivatives.

Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. Catalysts, solvents, and temperature control play crucial roles in these processes.

Chemical Reactions Analysis

1-(Benzenesulfonyl)-4-(diphenylmethylidene)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Benzenesulfonyl)-4-(diphenylmethylidene)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in complex molecule construction.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperidine derivatives are explored for their pharmacological activities, and this compound may serve as a lead compound in drug discovery.

    Industry: It is used in the development of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-4-(diphenylmethylidene)piperidine involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(Benzenesulfonyl)-4-(diphenylmethylidene)piperidine can be compared with other piperidine derivatives, such as:

    Piperidine: A simple cyclic amine with various applications in organic synthesis.

    Diphenylmethylpiperidine: A compound with similar structural features but lacking the benzenesulfonyl group.

    Benzenesulfonylpiperidine: A compound with the benzenesulfonyl group but without the diphenylmethylidene moiety.

The uniqueness of this compound lies in its combined structural features, which contribute to its specific chemical and biological properties.

Properties

CAS No.

916976-32-4

Molecular Formula

C24H23NO2S

Molecular Weight

389.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-benzhydrylidenepiperidine

InChI

InChI=1S/C24H23NO2S/c26-28(27,23-14-8-3-9-15-23)25-18-16-22(17-19-25)24(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15H,16-19H2

InChI Key

WTORGPWFWMKTNK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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